molecular formula C10H14N2O2S B6161042 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide CAS No. 1153319-03-9

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide

Cat. No.: B6161042
CAS No.: 1153319-03-9
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylmethylamine, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "cyclopropylmethylamine", "reducing agent (e.g. hydrogen gas and palladium catalyst)" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with cyclopropylmethylamine in the presence of a base (e.g. triethylamine) to form 4-[(cyclopropylmethyl)amino]benzene-1-sulfonyl chloride.", "Step 2: The resulting sulfonyl chloride is then reduced to the corresponding amine using a reducing agent (e.g. hydrogen gas and palladium catalyst).", "Step 3: The final product, 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide, is obtained by treating the amine with a suitable acid (e.g. hydrochloric acid) to protonate the amino group and form the sulfonamide." ] }

CAS No.

1153319-03-9

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.